molecular formula C23H26N4O4 B2673692 N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021081-32-2

N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2673692
CAS No.: 1021081-32-2
M. Wt: 422.485
InChI Key: VONREJGRICVBRF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements

Research on derivatives similar to N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has explored their crystal structure and supramolecular arrangements. Studies have highlighted the absence of solvent molecules in crystals and the influence of substituents on the cyclohexane ring on supramolecular arrangements. The R22(8)(CONH)2 hydrogen bond ring is generally retained, with two types of structures (Type I and Type II) formed based on the interactions between hydantoin rings, resulting in dimers and ribbons, respectively (Graus et al., 2010).

Synthesis Techniques

Significant efforts have been made in synthesizing azaspiro and diazaspiro compounds, including strategies for aziridination and 1,3-dipolar cycloaddition, leading to the formation of various spiro compounds. These compounds are synthesized using specific protocols that yield them as single stereoisomers, showcasing the versatility of spiro compounds in chemical synthesis (Albar et al., 1997).

Biological Activity

The exploration of spiro compounds for their potential biological activity is a key area of research. Studies have synthesized a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones with various substituents, testing them for anticonvulsant activity. The most active compounds were found to be N-benzyl derivatives, highlighting the importance of fluoro and trifluoromethyl substituents at the aryl ring in enhancing anticonvulsant activity compared to their chloro, methoxy, or methyl analogues (Obniska et al., 2006).

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-16-7-9-17(10-8-16)15-27-20(28)23(25-22(27)30)11-13-26(14-12-23)21(29)24-18-5-3-4-6-19(18)31-2/h3-10H,11-15H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONREJGRICVBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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